5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(3,3,5-trimethylcyclohexyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-9-6-10(8-16(2,3)7-9)17-12(20)11-13(21)18-15-19(14(11)22)4-5-23-15/h4-5,9-10,21H,6-8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYSAQSDTSOPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazolo-pyrimidine ring system and a trimethylcyclohexyl group. This unique arrangement may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicated that it exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration and invasion |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. In vitro studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. It has been reported to protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways.
The precise mechanism through which this compound exerts its effects involves multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway, reducing inflammation.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing significant reductions in cell viability and induction of apoptosis markers such as cleaved PARP.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved histological scores compared to controls.
- Neuroprotection Study : Research involving neuronal cell lines demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates under stress conditions.
Comparison with Similar Compounds
Structural Analogues with Thiazolo[3,2-a]Pyrimidine Cores
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Key Differences: Substituents: Ethyl ester at position 6 (vs. carboxamide) and a 2,4,6-trimethoxybenzylidene group at position 2. Crystal Structure: Monoclinic system (space group P21/n), with a puckered pyrimidine ring and intermolecular C–H···O hydrogen bonds . Synthesis: Condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde .
- Implications: The ester group may reduce solubility in polar solvents compared to the carboxamide in the target compound.
Pyrimido[2,1-b][1,3]Thiazine and Isoxazolo[4,5-d]Thiazolo[2,3-a]Pyrimidine Derivatives
- Key Differences :
Compounds with Alternative Heterocyclic Cores
2-R5-Oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-Thiadiazolo-(3,2-a)Pyrimidine
- Key Differences :
- Implications : The thiadiazolo core may reduce metabolic stability compared to the thiazolo system in the target compound .
Substituent-Driven Comparisons
Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)
- Key Similarity : Shares the 3,3,5-trimethylcyclohexyl group.
- Function : UV absorber in sunscreens, with logP ~6.0, indicating high lipophilicity .
- Implications : The cyclohexyl group in the target compound likely enhances its ability to penetrate lipid membranes, a critical factor for oral bioavailability .
1,1,3-Trimethyl-5-(2,4,4-Trimethylcyclohexyl)Cyclohexane
- Key Difference : A saturated hydrocarbon fuel additive with density 0.858 g/mL and freezing point 222.2 K .
- Implications : While unrelated pharmacologically, this compound demonstrates that cyclohexyl substituents significantly influence physical properties (e.g., density, thermal stability), which may correlate with the target compound’s crystallinity or melting point .
Q & A
Q. What are the recommended synthetic routes for 5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do steric effects influence reaction yields?
Methodological Answer : The synthesis typically involves condensation of thiazolo[3,2-a]pyrimidine precursors with substituted cyclohexyl amines. Key steps include:
- Cyclocondensation : Use of ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives as starting materials, followed by substitution with 3,3,5-trimethylcyclohexylamine under reflux in aprotic solvents (e.g., DMF or THF) .
- Steric Considerations : The bulky trimethylcyclohexyl group may require extended reaction times (24–48 hours) and elevated temperatures (80–100°C) to overcome steric hindrance. Yields can be improved by using catalytic bases like DBU (1,8-diazabicycloundec-7-ene) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, the hydroxy group at position 5 appears as a broad singlet (~δ 12–14 ppm), while the cyclohexyl protons show multiplet splitting in δ 1.2–2.5 ppm .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for the carboxamide and keto groups) and O-H stretching (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the Z/E configuration of the thiazolo[3,2-a]pyrimidine core?
Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining stereochemistry. For example:
- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain suitable crystals .
- Key Parameters : Analyze torsion angles (e.g., C2-C7-S1-C9 in ) to confirm the Z-configuration of the exocyclic double bond. Discrepancies between experimental and computational (DFT) bond lengths can indicate conformational strain .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer :
- Variable Substituents : Modify the cyclohexyl group (e.g., replacing methyl with ethyl or halogens) and the hydroxy/keto positions to assess bioactivity shifts .
- Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate activity with structural features .
- Data Analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
Methodological Answer :
- DFT Simulations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and compare calculated NMR/IR spectra with experimental data .
- Solvent Effects : Account for solvent polarity in simulations (e.g., using the PCM model) to align chemical shift predictions .
- Dynamic Effects : Consider tautomeric equilibria (e.g., keto-enol) that may not be captured in static computational models .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final carboxamide coupling step?
Methodological Answer :
Q. How can researchers validate the stability of the hydroxy and keto groups under physiological conditions?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
